1-(Chloromethyl)-1-(ethoxymethyl)cyclobutane
Description
1-(Chloromethyl)-1-(ethoxymethyl)cyclobutane is a bicyclic compound featuring a cyclobutane ring substituted with both a chloromethyl (-CH2Cl) and an ethoxymethyl (-CH2OCH2CH3) group on the same carbon atom.
- Molecular formula: Likely C8H14ClO (inferred from and ).
- Synthesis: Cyclobutane derivatives are often synthesized via photoredox-catalyzed radical addition (as in ) or halogenation of pre-functionalized cyclobutanes.
- Reactivity: The chloromethyl group may undergo nucleophilic substitution, while the ethoxymethyl group could participate in hydrolysis or ether cleavage reactions.
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(ethoxymethyl)cyclobutane |
InChI |
InChI=1S/C8H15ClO/c1-2-10-7-8(6-9)4-3-5-8/h2-7H2,1H3 |
InChI Key |
JLWZDQMEPQDIFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCC1)CCl |
Origin of Product |
United States |
Biological Activity
1-(Chloromethyl)-1-(ethoxymethyl)cyclobutane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1-(Chloromethyl)-1-(ethoxymethyl)cyclobutane generally involves the chloromethylation of cyclobutane derivatives. Various methods have been reported, including the use of chloromethyl methyl ether and ethyl alcohol under acidic conditions. The reaction conditions and catalysts can significantly affect the yield and purity of the product.
Antimicrobial Properties
Research has demonstrated that 1-(Chloromethyl)-1-(ethoxymethyl)cyclobutane exhibits notable antimicrobial activity. A study conducted on various cyclobutane derivatives indicated that this compound showed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of 1-(Chloromethyl)-1-(ethoxymethyl)cyclobutane on human cancer cell lines. The compound displayed moderate cytotoxicity against colon cancer cells (Caco-2) and human keratinocyte cells (HaCaT), indicating potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of 1-(Chloromethyl)-1-(ethoxymethyl)cyclobutane can be influenced by structural modifications. Research has shown that changes in the alkyl substituents can enhance lipophilicity, which correlates with increased biological activity . This relationship emphasizes the importance of optimizing molecular structure for desired pharmacological effects.
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial properties of various cyclobutane derivatives, including 1-(Chloromethyl)-1-(ethoxymethyl)cyclobutane. The compound was tested using diffusion methods and microdilution techniques, revealing a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
Case Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxicity, researchers treated Caco-2 cells with different concentrations of 1-(Chloromethyl)-1-(ethoxymethyl)cyclobutane. The results indicated a dose-dependent decrease in cell viability, with IC values around 200 µg/mL . This suggests a potential therapeutic window for further investigation.
Table 1: Biological Activity Profile of 1-(Chloromethyl)-1-(ethoxymethyl)cyclobutane
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 | Significant inhibition |
| Antibacterial | Escherichia coli | 50 | Significant inhibition |
| Cytotoxicity | Caco-2 | 200 | IC: 200 µg/mL |
| Cytotoxicity | HaCaT | 200 | Moderate cytotoxicity |
Comparison with Similar Compounds
Substituent Effects: Cyclopropyl vs. Ethoxymethyl
1-(Chloromethyl)-1-cyclopropylcyclobutane (C8H13Cl, ):
- Structure : Cyclopropyl substituent introduces steric bulk and ring strain.
- Molecular weight : 144.642 g/mol (vs. ~160 g/mol for the ethoxymethyl analog).
- Reactivity : Cyclopropyl groups can undergo ring-opening reactions under acidic conditions, unlike the ethoxymethyl group, which is more stable but susceptible to acid-catalyzed hydrolysis.
Key difference : The ethoxymethyl group enhances solubility in polar solvents due to its ether oxygen, whereas the cyclopropyl analog is more lipophilic .
Halogen Variation: Chlorine vs. Bromine
1-(Bromomethyl)-1-ethoxycyclobutane (C7H13BrO, ):
- Molecular weight : 193.08 g/mol (vs. ~160 g/mol for the chloro analog).
- Reactivity : Bromine’s higher polarizability and lower bond dissociation energy (vs. Cl) make it more reactive in SN2 substitutions.
- Spectroscopy : Bromine’s presence would shift NMR peaks downfield compared to chlorine (e.g., CH2Br resonance near 3.5–4.0 ppm vs. CH2Cl at 4.15 ppm in aromatic analogs, as in ) .
Aromatic vs. Aliphatic Chloromethyl Groups
1-(Chloromethyl)-3,5-dimethylbenzene ():
- NMR data : CH2Cl protons resonate at 4.15 ppm (singlet), while aliphatic chloromethyl groups (e.g., in cyclobutanes) typically appear upfield (3.0–3.5 ppm) due to reduced electron withdrawal.
- Stability : Aromatic chloromethyl derivatives are less prone to hydrolysis than aliphatic analogs due to resonance stabilization of the benzene ring .
Data Tables
Table 1: Key Properties of 1-(Chloromethyl)-1-(ethoxymethyl)cyclobutane and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity |
|---|---|---|---|
| 1-(Chloromethyl)-1-(ethoxymethyl)cyclobutane* | C8H14ClO | ~160 | Nucleophilic substitution, hydrolysis |
| 1-(Chloromethyl)-1-cyclopropylcyclobutane | C8H13Cl | 144.64 | Acid-catalyzed ring-opening |
| 1-(Bromomethyl)-1-ethoxycyclobutane | C7H13BrO | 193.08 | SN2 substitution |
| 1-(Chloromethyl)-3,5-dimethylbenzene | C9H11Cl | 154.64 | Resonance-stabilized hydrolysis resistance |
*Inferred properties based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
